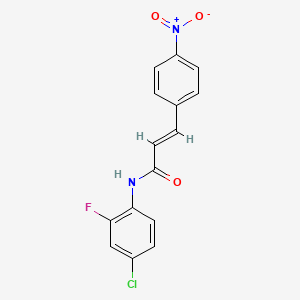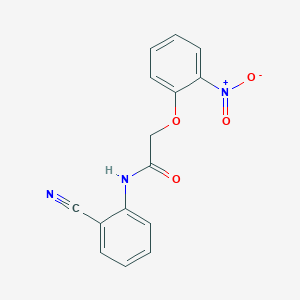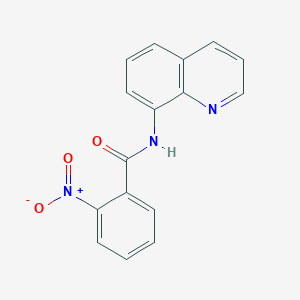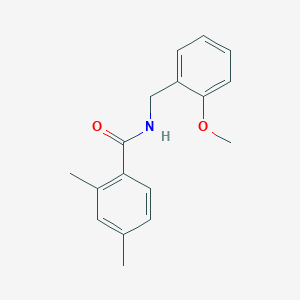![molecular formula C16H18N2O3S B5740724 N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea, also known as DMP 840, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of several enzymes, including protein kinase C and tyrosine kinase, which are involved in various cellular signaling pathways.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 involves the inhibition of several enzymes, including protein kinase C and tyrosine kinase. These enzymes play a crucial role in various cellular signaling pathways, including those involved in cancer development. By inhibiting these enzymes, N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 can suppress the activation of these pathways, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 in lab experiments is its potent inhibitory activity against several enzymes involved in cancer development. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840. One area of research is the development of more potent and selective inhibitors of protein kinase C and tyrosine kinase, which may have fewer side effects than N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 treatment. Additionally, the potential use of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of novel drug delivery systems for N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 may improve its efficacy and reduce its toxicity.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 involves the reaction of 3,4-dimethoxyaniline with 2-(methylthio)aniline in the presence of urea and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea 840 has also been found to suppress the activation of several signaling pathways that are involved in cancer development, such as the PI3K/AKT and MAPK/ERK pathways.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-13-9-8-11(10-14(13)21-2)17-16(19)18-12-6-4-5-7-15(12)22-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEJQROWXFSDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)

